![molecular formula C7H3ClN2O2S B13972119 5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde](/img/structure/B13972119.png)
5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro and carboxaldehyde functional groups adds to its reactivity and potential for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability of the production process.
化学反应分析
Types of Reactions
5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can lead to a wide range of functionalized thieno[2,3-d]pyrimidine derivatives.
科学研究应用
5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of 5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 5-Bromo-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde
- 5-Fluoro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde
- 5-Methyl-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde
Uniqueness
5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde is unique due to the presence of the chloro group, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where the chloro functionality is advantageous.
属性
分子式 |
C7H3ClN2O2S |
|---|---|
分子量 |
214.63 g/mol |
IUPAC 名称 |
5-chloro-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5-3(1-11)13-7-4(5)6(12)9-2-10-7/h1-2H,(H,9,10,12) |
InChI 键 |
XMABJWZJYWVXGS-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(C(=C(S2)C=O)Cl)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


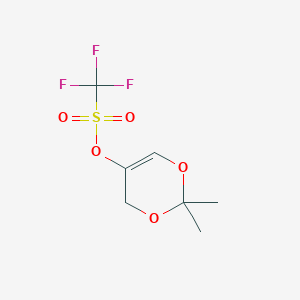
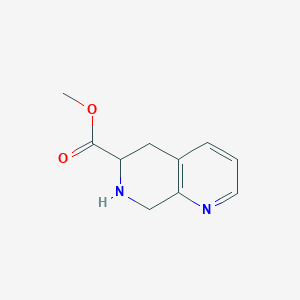
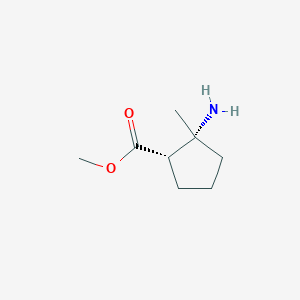
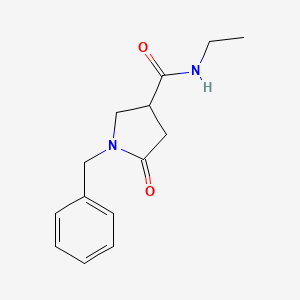
![9-(dibenzo[b,d]thiophen-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B13972059.png)
![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)
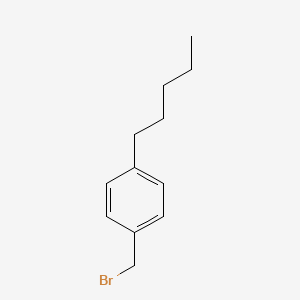
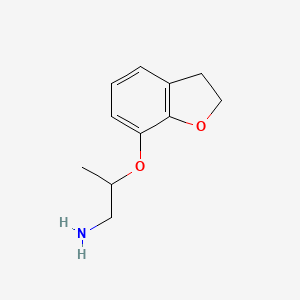
![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13972081.png)
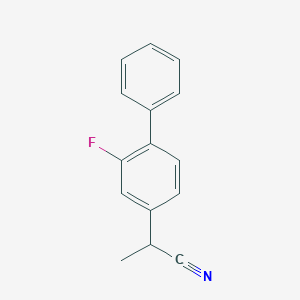
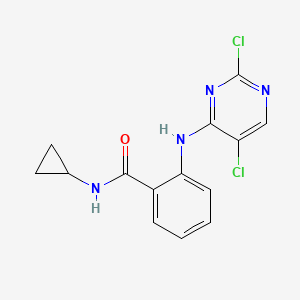
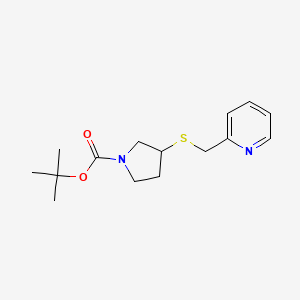
![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)
